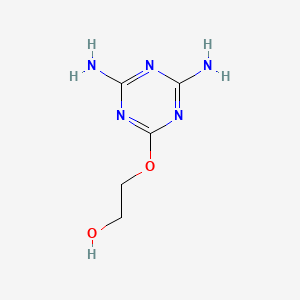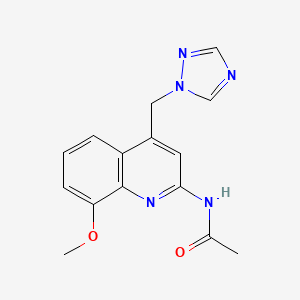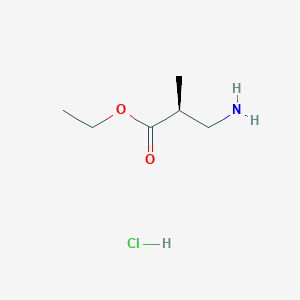
(S)-Ethyl3-amino-2-methylpropanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl3-amino-2-methylpropanoatehydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl3-amino-2-methylpropanoatehydrochloride typically involves the reaction of (S)-3-amino-2-methylpropanoic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is maintained. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl3-amino-2-methylpropanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-Ethyl3-amino-2-methylpropanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the manufacture of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl3-amino-2-methylpropanoatehydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-amino-2-methylpropanoic acid: The parent compound from which (S)-Ethyl3-amino-2-methylpropanoatehydrochloride is derived.
Ethyl 2-amino-3-methylbutanoate: A structurally similar compound with different stereochemistry.
Methyl 3-amino-2-methylpropanoate: A similar ester with a different alkyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H14ClNO2 |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
ethyl (2S)-3-amino-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)5(2)4-7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
Clave InChI |
JTJMQKNQRBCBJR-JEDNCBNOSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C)CN.Cl |
SMILES canónico |
CCOC(=O)C(C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


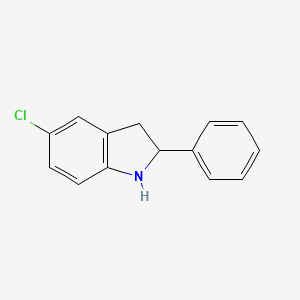

![4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid](/img/structure/B13137652.png)
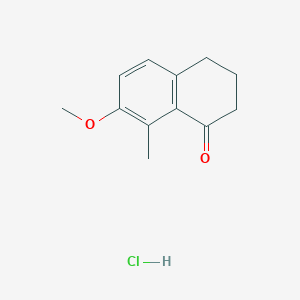
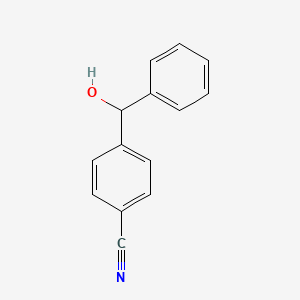
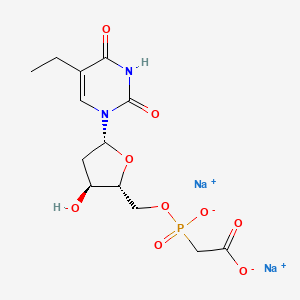
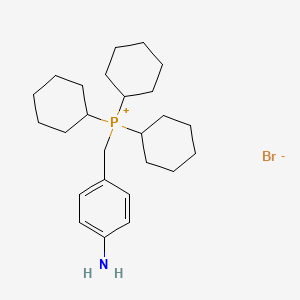
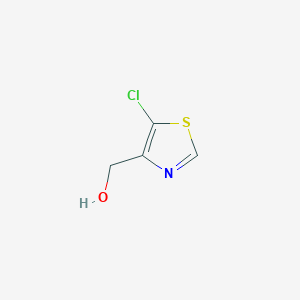
![2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene](/img/structure/B13137694.png)
![3-Oxazolidinyloxy, 2-[(6R)-9-hydroxy-13,13-dimethyl-9-oxido-4-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-5,8,10-trioxa-13-azonia-9-phosphatetradec-1-yl]-4,4-dimethyl-2-tridecyl-, inner salt](/img/structure/B13137699.png)


